5-(methylamino)pentane-1,2-diol hydrochloride
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Overview
Description
5-(methylamino)pentane-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H15NO2·HCl. It is a derivative of pentane and contains both an amino group and two hydroxyl groups. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylamino)pentane-1,2-diol hydrochloride typically involves the reaction of 5-chloropentane-1,2-diol with methylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:
[ \text{5-chloropentane-1,2-diol} + \text{methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(methylamino)pentane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or other amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
5-(methylamino)pentane-1,2-diol hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving amino acid metabolism and enzyme activity.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-(methylamino)pentane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved may include amino acid metabolism, neurotransmitter synthesis, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-pentanol: Similar structure but lacks the methyl group on the amino group.
5-(dimethylamino)pentane-1,2-diol: Contains an additional methyl group on the amino group.
5-(ethylamino)pentane-1,2-diol: Contains an ethyl group instead of a methyl group on the amino group.
Uniqueness
5-(methylamino)pentane-1,2-diol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various research applications.
Properties
CAS No. |
2731006-49-6 |
---|---|
Molecular Formula |
C6H16ClNO2 |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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